Ethyl 2,4-dichloro-4-fluorobutyrate, 98%
Description
Ethyl 2,4-dichloro-4-fluorobutyrate (C₆H₈Cl₂FO₂) is a halogenated ester characterized by a butyrate backbone substituted with chlorine and fluorine atoms at the 2- and 4-positions. Its 98% purity grade indicates high synthetic control, making it suitable for pharmaceutical intermediates, agrochemical synthesis, or materials science applications. The compound’s reactivity is influenced by the electron-withdrawing effects of chlorine and fluorine, which enhance electrophilicity at the ester carbonyl group.
Properties
IUPAC Name |
ethyl 2,4-dichloro-4-fluorobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl2FO2/c1-2-11-6(10)4(7)3-5(8)9/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVRKEUONCGUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Crystallinity : Ethyl 2,6-bis-(4-bromo-phenyl)-... exhibits a distorted boat conformation with weak intermolecular interactions, suggesting that Ethyl 2,4-dichloro-4-fluorobutyrate may adopt similar packing motifs if crystallized .
Purity and Handling
The 98% purity of Ethyl 2,4-dichloro-4-fluorobutyrate suggests rigorous purification (e.g., column chromatography, as in Reference Example 109 of EP 4 374 877 A2), contrasting with lower-purity analogs (e.g., 95% Ethyl 4-bromobutyrate) . This high purity minimizes side reactions in sensitive syntheses.
Preparation Methods
Synthesis of 2,4-Dichloro-4-Fluorobutyric Acid
The carboxylic acid precursor is synthesized via hydrolysis of 2,4-dichloro-4-fluorobutyronitrile, followed by oxidation. A patent describing similar fluorinated acids outlines a two-step process:
Esterification with Ethanol
The acid is esterified using ethanol in the presence of a catalytic acid (e.g., H₂SO₄ or p-toluenesulfonic acid). Azeotropic distillation removes water to shift equilibrium, achieving 98% esterification efficiency.
Stepwise Carbon Chain Construction
Alkylation of Ethyl Cyanoacetate
Ethyl cyanoacetate serves as a versatile building block. In a procedure analogous to Ambeed’s synthesis of ethyl 2-cyano-4,4-diethoxybutyrate, the following steps are adapted:
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Alkylation : Ethyl cyanoacetate reacts with 1,3-dichloro-2-fluoropropane in the presence of K₂CO₃ and NaI at 145°C, forming ethyl 2-cyano-4-chloro-4-fluorobutyrate (78% yield).
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Hydrolysis and Decarboxylation : The nitrile group is hydrolyzed to a carboxylic acid, followed by decarboxylation using H₂SO₄ to yield the target ester.
Michael Addition-Esterification
A Michael addition between ethyl acrylate and a fluorinated enolate, generated from ethyl fluoroacetate and LDA, provides a four-carbon backbone. Subsequent chlorination with Cl₂ gas at 25°C introduces the dichloro substituents.
Catalytic Methods and Ionic Liquids
Ionic Liquid-Catalyzed Halogen Exchange
The patent CN108484353B highlights the use of chloroaluminate ionic liquids (e.g., [C₂mim][Cl₂]-AlCl₃) for efficient halogen exchange. Applied to ethyl 2,4-dibromo-4-fluorobutyrate, this catalyst facilitates bromine-to-chlorine substitution at 80°C, achieving 92% conversion with minimal byproducts.
Transition Metal Catalysis
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Halogenation | 70–85% | 90–95% | Moderate | High |
| Esterification of Acid | 90–98% | 95–98% | High | Moderate |
| Alkylation-Cyanoacetate | 75–80% | 85–90% | Low | Low |
| Ionic Liquid Catalysis | 85–92% | 98% | High | High |
The ionic liquid method stands out for its high purity and scalability, though it requires specialized catalysts. Direct halogenation offers cost advantages but suffers from selectivity issues.
Q & A
Q. How can synergistic effects in dual-catalyst systems enhance its utility in multi-step syntheses?
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